molecular formula C27H28FNO2S B11937879 9-(4-(4-Fluorophenyl)-2-thienyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione CAS No. 853310-95-9

9-(4-(4-Fluorophenyl)-2-thienyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

Cat. No.: B11937879
CAS No.: 853310-95-9
M. Wt: 449.6 g/mol
InChI Key: SPXJYNTZSMMERY-UHFFFAOYSA-N
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Description

9-(4-(4-Fluorophenyl)-2-thienyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic compound that belongs to the class of acridinediones This compound is characterized by its unique structure, which includes a fluorophenyl group, a thienyl group, and multiple methyl groups

Preparation Methods

The synthesis of 9-(4-(4-Fluorophenyl)-2-thienyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves several steps. One common method includes the reaction of 4-fluorobenzaldehyde with 2-thiophenecarboxaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to a cyclization reaction with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

9-(4-(4-Fluorophenyl)-2-thienyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorophenyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form various heterocyclic structures, which may have different biological activities.

Scientific Research Applications

9-(4-(4-Fluorophenyl)-2-thienyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 9-(4-(4-Fluorophenyl)-2-thienyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves its interaction with specific molecular targets and pathways. The fluorophenyl and thienyl groups are known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 9-(4-(4-Fluorophenyl)-2-thienyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione include other acridinediones and heterocyclic compounds with fluorophenyl and thienyl groups. These compounds may share similar chemical properties and biological activities but differ in their specific structures and mechanisms of action. Examples of similar compounds include:

    Acridinedione derivatives: Compounds with variations in the substituents on the acridinedione core.

    Fluorophenyl-thienyl compounds: Molecules with different linkages between the fluorophenyl and thienyl groups.

    Heterocyclic compounds: Other heterocycles containing fluorophenyl and thienyl groups, such as pyridazines and pyrazines.

Properties

CAS No.

853310-95-9

Molecular Formula

C27H28FNO2S

Molecular Weight

449.6 g/mol

IUPAC Name

9-[4-(4-fluorophenyl)thiophen-2-yl]-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C27H28FNO2S/c1-26(2)10-18-23(20(30)12-26)25(24-19(29-18)11-27(3,4)13-21(24)31)22-9-16(14-32-22)15-5-7-17(28)8-6-15/h5-9,14,25,29H,10-13H2,1-4H3

InChI Key

SPXJYNTZSMMERY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=CS4)C5=CC=C(C=C5)F)C(=O)C1)C

Origin of Product

United States

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